molecular formula C20H20N2O4S B2758227 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide CAS No. 681230-10-4

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide

Cat. No.: B2758227
CAS No.: 681230-10-4
M. Wt: 384.45
InChI Key: VNUXOXJJTYLINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide is a heterocyclic compound featuring a thiazole core substituted with a 2,5-dimethoxyphenyl group at the 4-position and a 4-ethoxybenzamide moiety at the 2-position. The 2,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility and influence electronic interactions. The 4-ethoxybenzamide substituent adds a planar aromatic system with an ethoxy group, likely affecting lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-4-26-14-7-5-13(6-8-14)19(23)22-20-21-17(12-27-20)16-11-15(24-2)9-10-18(16)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUXOXJJTYLINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the 2,5-dimethoxyphenyl and ethoxybenzamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions, such as using phosphorus pentasulfide (P2S5) for thiazole ring formation. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete cyclization and substitution.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis with intermediate purification steps to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide exhibits antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study :
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity .

Tested OrganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS).

Case Study :
In an animal model study, treatment with this compound resulted in a marked reduction in paw edema compared to control groups. This suggests its potential as a therapeutic candidate for inflammatory conditions .

Activity TypeEffectModelResults
Anti-inflammatoryReduced edemaRat paw edema modelSignificant reduction observed

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary findings indicate that it may inhibit the proliferation of certain cancer cell lines.

Case Study :
In vitro assays using the MCF7 breast cancer cell line revealed that the compound exhibited cytotoxic effects, leading to reduced cell viability at specific concentrations. Further molecular docking studies suggested potential interactions with key receptors involved in cancer progression .

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide

  • Key Differences : Replaces the 4-ethoxy group with a 4-fluorophenylmethoxy substituent.
  • The benzyl ether linkage may reduce metabolic stability compared to the ethoxy group .

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide

  • Key Differences : Substitutes the 4-ethoxybenzamide with a 2-iodobenzamide group.
  • Impact : The iodine atom introduces steric bulk and polarizability, which could alter binding kinetics in receptor-ligand interactions. This modification may also affect solubility due to increased molecular weight (466.29 g/mol vs. ~400 g/mol for the target compound) .

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

  • Key Differences : Replaces the thiazole core with a 1,2,4-triazole ring and introduces sulfonyl and difluorophenyl groups.
  • These compounds exhibit distinct tautomeric behavior compared to the rigid thiazole structure of the target compound .

Divergent Approaches

  • Triazole Derivatives : Compounds like those in are synthesized via cyclization of hydrazinecarbothioamides under basic conditions, a pathway distinct from thiazole-based syntheses .
  • Halogenation : The iodinated analog () likely involves electrophilic aromatic substitution or metal-catalyzed coupling, introducing halogens for radiopharmaceutical applications (e.g., 11C-ABP688 in ) .

Physicochemical Properties

Solubility and pKa

  • Target Compound: Predicted moderate lipophilicity due to ethoxy and methoxy groups. No direct pKa data, but similar benzamide derivatives (e.g., ) exhibit pKa values ~2.5–6.7, suggesting protonation at the amide nitrogen under acidic conditions .
  • Triazole-Thiones : Higher aqueous solubility (pKa ~2.53) due to sulfonyl and thione groups, contrasting with the ethoxybenzamide’s lipophilicity .

Spectral Characteristics

Compound Type IR νC=O (cm⁻¹) IR νC=S (cm⁻¹) 1H-NMR δ (ppm) for Key Protons
Target Compound (inferred) ~1660–1680 N/A Thiazole H: ~7.5–8.0; OCH2CH3: ~1.3–1.5
Hydrazinecarbothioamides 1663–1682 1243–1258 NH: ~8.0–10.0
Triazole-Thiones Absent 1247–1255 Aromatic H: ~7.0–8.5

Data adapted from .

Biological Activity

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the class of thiazole-containing benzamides. The general synthetic route involves several key steps:

  • Formation of the Thiazole Ring : Typically achieved by reacting 2,5-dimethoxybenzaldehyde with thioamide under acidic conditions.
  • Introduction of the Ethoxy Group : The ethoxy group is introduced via nucleophilic substitution reactions.
  • Final Coupling : The thiazole intermediate is coupled with an appropriate benzamide derivative using coupling reagents like EDCI or DCC in the presence of a base.

Antibacterial Properties

Recent studies indicate that this compound exhibits potent antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The compound interacts with bacterial RNA polymerase (RNAP), inhibiting its function and disrupting essential cellular processes.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit cell proliferation in several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .

The molecular mechanism underlying the biological activity of this compound involves:

  • Inhibition of RNA Polymerase : By binding to the switch region of bacterial RNAP, the compound prevents transcriptional activity, leading to bacterial cell death.
  • Apoptosis Induction : In cancer cells, it activates caspases and alters mitochondrial membrane potential, triggering apoptotic pathways.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated antibacterial efficacy against MRSA with an IC50 value of 12 µM.
Study 2Showed inhibition of cancer cell proliferation with an IC50 value ranging from 8 to 15 µM across different cancer lines.
Study 3Investigated the interaction with RNAP and confirmed binding affinity through surface plasmon resonance assays.

Potential Therapeutic Applications

Given its promising biological activities, this compound could be developed for:

  • Antibacterial Agents : As a novel treatment for antibiotic-resistant infections.
  • Anticancer Drugs : Targeting specific cancers where traditional therapies have failed.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide?

  • Methodology : The synthesis typically involves a multi-step approach:

Thiazole ring formation : React α-haloketones with thiourea or substituted thioamides under acidic/basic conditions to form the thiazole core .

Benzamide coupling : Introduce the 4-ethoxybenzamide moiety via reaction with 4-ethoxybenzoyl chloride in pyridine or dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) for isolation .

  • Key analytical validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm structure using 1^1H/13^{13}C NMR (e.g., aromatic protons at δ 6.8–8.1 ppm, thiazole C-2 at δ 165 ppm) .

Q. What in vitro assays are recommended for initial bioactivity screening?

  • Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC determination via broth microdilution .
  • Anticancer evaluation : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, comparing viability to controls .
  • Enzyme inhibition : Test against COX-2 or kinases using fluorometric/colorimetric kits (e.g., ATP depletion assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Critical parameters :

  • Solvent choice : Dichloromethane or chloroform enhances solubility of aromatic intermediates compared to polar solvents .
  • Temperature : Maintain 0–5°C during benzamide coupling to minimize side reactions (e.g., hydrolysis) .
  • Inert atmosphere : Use nitrogen/argon for thiazole formation to prevent oxidation of sulfur-containing intermediates .
    • Yield optimization table :
ConditionYield (%)Purity (HPLC)
Room temperature, air5289%
0°C, N₂ atmosphere7895%

Q. How to resolve discrepancies in bioactivity data across studies?

  • Root cause analysis :

  • Substituent effects : Compare 2,5-dimethoxy (current compound) vs. 3-chloro/4-methylthio derivatives (); methoxy groups may enhance membrane permeability but reduce electrophilic reactivity .
  • Assay variability : Standardize cell culture conditions (e.g., passage number, serum concentration) and use orthogonal assays (e.g., flow cytometry for apoptosis alongside MTT) .
    • Case study : A 2024 study reported IC₅₀ = 12 μM (HeLa), while a 2025 study found IC₅₀ = 45 μM. Resolution involved verifying cell line authenticity (STR profiling) and normalizing data to ATP content .

Q. What computational methods predict biological targets and mechanisms?

  • Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR), identifying key interactions with Val349 and Tyr355 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes; RMSD <2 Å indicates stable binding .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ) with antimicrobial activity (R² = 0.82) .

Structural and Analytical Challenges

Q. How to address inconsistencies in NMR data interpretation?

  • Strategies :

  • 2D NMR : Use HSQC to assign overlapping aromatic signals (e.g., distinguish thiazole C-H from benzamide protons) .
  • Tautomerism checks : Analyze 15^{15}N NMR or IR (amide I band ~1650 cm⁻¹) to confirm absence of thiol-thione tautomers .
    • Example : A 2025 study misassigned a methoxy singlet (δ 3.8 ppm) as a methyl group; COSY confirmed coupling to adjacent aromatic protons .

Q. What crystallographic techniques validate molecular structure?

  • Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C-N in thiazole: 1.32 Å) and dihedral angles (benzamide-thiazole plane: 85°) .
  • Hydrogen bonding : Identify intermolecular N-H···N interactions (2.1 Å) stabilizing crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.